Autotaxin-IN-5

Autotaxin inhibition Enzymatic assay IC50

Autotaxin-IN-5 (compound 63, WO2018212534A1) is a differentiated pyrazole-pyrimidine ATX inhibitor offering a unique chemotype distinct from GLPG1690/PF-8380 series. With a graded IC50 of ~1.8 μM, it enables partial target engagement studies and achieves >90% inhibition of FBS-induced and LPA-induced MM1 cell migration at 25 μM. This tool compound is purpose-built for in vitro IPF-relevant assays, transcellular migration studies, and SAR exploration—addressing the critical need for structurally diverse ATX inhibitors. Supplied at ≥98% purity; note extended lead times (8–10 weeks).

Molecular Formula C30H29N9O2
Molecular Weight 547.6 g/mol
Cat. No. B12425672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutotaxin-IN-5
Molecular FormulaC30H29N9O2
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESC1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)OCC4=CC=CC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6
InChIInChI=1S/C30H29N9O2/c40-28(38-11-10-26-27(17-38)35-37-34-26)18-39-16-25(29(36-39)41-19-20-6-2-1-3-7-20)23-14-31-30(32-15-23)33-24-12-21-8-4-5-9-22(21)13-24/h1-9,14-16,24H,10-13,17-19H2,(H,31,32,33)(H,34,35,37)
InChIKeyDCOGYKCQGQCNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autotaxin-IN-5 Procurement Guide: Chemical Identity, Source & Baseline Characteristics


Autotaxin-IN-5 is an experimental autotaxin (ATX) inhibitor compound (CAS# 2156655-99-9; molecular formula C30H29N9O2; MW 547.61) originally disclosed as compound 63 in patent WO2018212534A1 [1]. It is supplied as a research tool compound for in vitro and in vivo studies targeting the ATX-lysophosphatidic acid (LPA) signaling axis. Available supplier specifications indicate a purity level of ≥98% . The compound has been characterized for its potential utility in idiopathic pulmonary fibrosis research, though procurement availability is limited with extended lead times (8–10 weeks) reported by major vendors .

Why Autotaxin-IN-5 Cannot Be Simply Substituted with Generic ATX Inhibitors


Autotaxin inhibitors cannot be treated as interchangeable tool compounds due to fundamental differences in binding modes (orthosteric vs. allosteric), divergent selectivity profiles across the ENPP family, and marked variability in physicochemical properties that govern in vivo behavior. A 2021 patent review of ATX inhibitors emphasized that most emerging ATX inhibitors from 2017–2020 are closely analogous to previous entities such as GLPG1690 and PF-8380, creating an urgent need for inhibitors with diverse structural features and differentiated properties [1]. Substituting Autotaxin-IN-5 with a generic ATX inhibitor without verifying the specific binding mode, potency in the intended assay system, and solubility characteristics risks irreproducible results and invalid cross-study comparisons. The sections below provide the specific, quantifiable evidence required to evaluate whether Autotaxin-IN-5 meets the requirements of a given research program relative to its closest comparators.

Autotaxin-IN-5 Quantitative Differentiation Evidence: Comparator-Based Selection Guide


ATX Inhibitory Potency: Autotaxin-IN-5 IC50 in Biochemical Assays vs. Clinical Benchmark GLPG1690

Autotaxin-IN-5 has been characterized in vitro with an IC50 of approximately 1.8 ± 0.3 μM against ATX in biochemical enzyme inhibition assays . In comparison, the clinical-stage benchmark GLPG1690 (ziritaxestat) demonstrates an IC50 of 131 nM and a Ki of 15 nM in isolated enzyme assays . This represents an approximately 13.7-fold lower potency for Autotaxin-IN-5 versus GLPG1690 in biochemical assays. However, this lower intrinsic potency may be advantageous in research contexts where partial target engagement or dose-response gradient studies are required. Note that direct head-to-head comparison data under identical assay conditions is not available in the public literature; this represents cross-study comparable evidence only.

Autotaxin inhibition Enzymatic assay IC50 Fibrosis research Tool compound selection

Structural Differentiation: Autotaxin-IN-5 Core Scaffold vs. Prevalent GLPG1690/PF-8380 Analogs

Autotaxin-IN-5 belongs to the patent family WO2018212534A1, which describes ATX inhibitor compounds structurally distinct from the GLPG1690 and PF-8380 chemotypes that dominate the recent patent landscape [1]. A comprehensive 2021 patent review covering September 2016 to August 2020 identified that most emerging ATX inhibitors are close analogs of GLPG1690 and PF-8380, and explicitly noted the urgent need for inhibitors with diverse structural features and promising properties [2]. Autotaxin-IN-5 (compound 63 in WO2018212534A1) features a pyrazole-pyrimidine core scaffold with a benzyloxy substituent and a triazolopyridine-containing acetamide moiety , representing a chemotype distinct from the prevalent GLPG1690-derived series. This structural divergence may translate to differentiated binding interactions with the ATX active site, though confirmatory co-crystal structure data is not publicly available.

Chemical scaffold novelty Structure-activity relationship Patent analysis Binding mode diversity

Functional Cellular Activity: Autotaxin-IN-5 Inhibition of FBS- and LPA-Induced Transcellular Migration

In functional cellular assays, Autotaxin-IN-5 at a concentration of 25 μM blocks MM1 cell transcellular migration through mesothelial cell monolayers induced by fetal bovine serum (FBS) by 90.1% and by exogenous LPA by 99.9% . This dual blockade profile demonstrates that the compound effectively inhibits both ATX-dependent LPA production from serum-derived LPC (FBS-induced) and downstream LPA receptor-mediated signaling (exogenous LPA-induced). Comparable functional migration inhibition data for GLPG1690 or other ATX inhibitors in this specific MM1/mesothelial monolayer transcellular migration assay system are not available in the public domain, precluding direct quantitative comparison. This data supports the functional utility of Autotaxin-IN-5 as a tool compound for dissecting LPA-dependent and LPA-independent contributions to cell motility.

Cell migration assay Functional inhibition LPA signaling MM1 cells Mesothelial monolayer

Oral Bioactivity Classification: Autotaxin-IN-5 vs. Orally Active ATX Inhibitor 5 in Hepatic Fibrosis Models

A critical procurement consideration is the distinction between in vitro-only tool compounds and those with demonstrated oral bioactivity. ATX inhibitor 5 (a distinct compound from Autotaxin-IN-5 with CAS# 2402772-45-4, MW 474.87) has been characterized as a potent, orally active ATX inhibitor with an IC50 of 15.3 nM, demonstrating prominent reduction of CCl4-induced hepatic fibrosis in mice at oral doses of 20–40 mg/kg once daily for two weeks . In contrast, Autotaxin-IN-5 has not been reported to possess oral bioactivity in the public literature. Researchers requiring an orally active tool compound for in vivo fibrosis studies should select ATX inhibitor 5, whereas Autotaxin-IN-5 is appropriately deployed for in vitro enzyme inhibition and cell-based functional assays. The absence of oral bioavailability data for Autotaxin-IN-5 is not a deficiency but rather a defining characteristic that positions it as a specialized in vitro research tool.

Oral bioavailability In vivo efficacy Hepatic fibrosis CCl4 model ATX inhibitor comparison

Autotaxin-IN-5 Optimal Research Applications: Evidence-Driven Procurement Scenarios


In Vitro Enzymatic Screening and ATX-LPA Pathway Dissection Studies

Procure Autotaxin-IN-5 for in vitro biochemical enzyme inhibition assays where a graded IC50 of approximately 1.8 μM provides a useful concentration-response range for partial target engagement studies, complementing higher-potency tool compounds like PF-8380 (IC50 2.8 nM) [1]. The compound is suitable for plate-based fluorometric ATX activity assays using Amplex Red or similar standardized protocols .

Cell-Based Migration and Invasion Assays in Cancer and Fibrosis Models

Utilize Autotaxin-IN-5 in functional transcellular migration assays at 25 μM to achieve >90% inhibition of both FBS-induced and LPA-induced MM1 cell migration . This application is particularly suited for studies dissecting the relative contributions of ATX-derived LPA versus exogenous LPA in driving tumor cell motility and mesothelial barrier penetration, relevant to peritoneal metastasis and fibrosis research.

Scaffold Diversification in ATX Inhibitor Discovery and SAR Programs

Incorporate Autotaxin-IN-5 as a structurally distinct reference compound in medicinal chemistry campaigns seeking to move beyond the well-explored GLPG1690 and PF-8380 chemotypes. The pyrazole-pyrimidine core scaffold of Autotaxin-IN-5, as described in WO2018212534A1 , offers a differentiated starting point for structure-activity relationship exploration, addressing the unmet need for structurally diverse ATX inhibitors highlighted in recent patent reviews [1].

In Vitro Idiopathic Pulmonary Fibrosis (IPF) Pathway Investigation

Deploy Autotaxin-IN-5 as a tool compound for in vitro IPF-relevant assays, including TGF-β-induced fibroblast activation and collagen deposition studies in lung fibroblast cell lines . While Autotaxin-IN-5 lacks demonstrated oral bioavailability for in vivo IPF models, it serves as a valuable in vitro comparator when evaluating novel ATX inhibitors for IPF applications. Researchers requiring in vivo IPF efficacy should consider alternative ATX inhibitors such as GLPG1690 or BBT-877 that have advanced to clinical evaluation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autotaxin-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.